An In-Depth Technical Guide to 3,5-dichloro-1-methyl-1H-1,2,4-triazole: Properties, Synthesis, and Handling
An In-Depth Technical Guide to 3,5-dichloro-1-methyl-1H-1,2,4-triazole: Properties, Synthesis, and Handling
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction and Overview
The 1,2,4-triazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents renowned for a wide spectrum of biological activities, including antifungal, antiviral, and anticancer properties.[1][2][3] These five-membered heterocyclic rings, containing three nitrogen atoms, are prized for their metabolic stability, favorable solubility profiles, and their capacity to engage in various non-covalent interactions, such as hydrogen bonding and metal coordination.[4]
This technical guide provides a comprehensive overview of 3,5-dichloro-1-methyl-1H-1,2,4-triazole, a key derivative that serves as a versatile building block in synthetic chemistry. The presence of two reactive chlorine atoms on the aromatic triazole core, combined with a fixed N-methylation that prevents tautomerism, makes this compound a highly valuable intermediate for the development of novel chemical entities. This document will detail its core physical and chemical properties, propose a robust synthetic pathway, outline analytical characterization methods, and provide essential safety and handling protocols to empower researchers in their scientific endeavors.
Molecular Structure and Identifiers
The structural identity of a compound is fundamental to understanding its behavior. 3,5-dichloro-1-methyl-1H-1,2,4-triazole is characterized by a planar, aromatic 1,2,4-triazole ring. The key structural features include two chlorine substituents at positions C3 and C5, and a methyl group at the N1 position.
Caption: 2D structure of 3,5-dichloro-1-methyl-1H-1,2,4-triazole.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 7024-71-7 | [5] |
| Molecular Formula | C₃H₃Cl₂N₃ | [5] |
| Molecular Weight | 151.98 g/mol | [5] |
| IUPAC Name | 3,5-dichloro-1-methyl-1H-1,2,4-triazole | |
| Canonical SMILES | ClC1=NN(C)C(Cl)=N1 | |
| InChI | InChI=1S/C3H3Cl2N3/c1-8-3(5)6-2(4)7-8/h1H3 |
| InChIKey | YZJDJRZDZJQFAL-UHFFFAOYSA-N | |
Physicochemical Properties
A thorough understanding of a compound's physical properties is critical for its application in experimental settings, influencing choices of solvents, reaction conditions, and purification techniques. While specific experimental data for this derivative is not widely published, properties can be inferred from its structure and data available for the parent compound, 3,5-dichloro-1H-1,2,4-triazole.
Table 2: Physical and Chemical Properties
| Property | Value | Notes |
|---|---|---|
| Physical Form | Solid (Predicted) | The parent compound, 3,5-dichloro-1H-1,2,4-triazole, is a solid at 20°C.[6][7] Methylation is unlikely to change the state. |
| Melting Point | Not available | Requires experimental determination. |
| Boiling Point | Not available | Requires experimental determination. |
| Density | >1 g/mL (Predicted) | The parent compound has a density of 1.76 g/mL.[6] |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO, Acetone). Low solubility in water. | Predicted based on the polar heterocyclic core and the hydrophobic chloro and methyl groups. |
| Stability | Stable under standard laboratory conditions. Store in a cool, dry place away from strong oxidizing agents. | The parent compound is stored long-term in a cool, dry place.[6] Recommended storage is in an inert atmosphere at 2-8°C.[7] |
| pKa | Weakly basic | The 1,2,4-triazole ring is amphoteric.[8] The N-methylation at the N1 position removes the acidic proton present in the parent compound, leaving the lone pairs on N2 and N4 as sites for protonation. |
Synthesis and Reactivity
Core Reactivity and Scientific Rationale
The chemical reactivity of 3,5-dichloro-1-methyl-1H-1,2,4-triazole is dominated by the interplay between its aromatic core and halogen substituents.
-
Aromatic System: The 1,2,4-triazole ring is a π-excessive aromatic system, which lends it considerable stability.[9] The N1-methylation is crucial as it prevents the tautomerism observed in the parent 1H-1,2,4-triazole, ensuring that reactions proceed from a single, well-defined isomer.[8][9]
-
Nucleophilic Aromatic Substitution (SₙAr): The two chlorine atoms are the primary sites of reactivity. They are activated towards nucleophilic substitution by the electron-withdrawing nature of the triazole ring nitrogens. This makes the compound an excellent electrophilic scaffold for introducing a wide variety of functional groups (e.g., amines, thiols, alkoxides), which is a key strategy in combinatorial chemistry and drug discovery. The choice of a strong nucleophile and appropriate reaction conditions (e.g., heat, polar aprotic solvent) is essential to drive these transformations.
Proposed Synthetic Pathway: N-Methylation of 3,5-dichloro-1H-1,2,4-triazole
The most direct and logical synthesis of the title compound is the regioselective methylation of the readily available precursor, 3,5-dichloro-1H-1,2,4-triazole (CAS 10327-87-4). The primary challenge in the alkylation of 1H-1,2,4-triazoles is controlling the site of substitution, as reactions can yield mixtures of N1 and N4 alkylated products.[9] The protocol below is designed to favor N1 methylation.
Caption: Proposed workflow for the synthesis of the title compound.
Experimental Protocol:
-
Deprotonation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 3,5-dichloro-1H-1,2,4-triazole (1.0 eq) in anhydrous dimethylformamide (DMF). Add powdered potassium hydroxide (1.1 eq) portion-wise.
-
Rationale: A strong base is required to deprotonate the triazole N-H. KOH is effective and economical. A polar aprotic solvent like DMF is used to dissolve the reactants and facilitate the formation of the triazolate salt.
-
-
Methylation: Stir the resulting suspension at room temperature for 30 minutes. Cool the mixture to 0°C in an ice bath. Add methyl iodide (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly.
-
Rationale: Cooling the reaction controls the exothermic nature of the alkylation. Dropwise addition prevents localized overheating and potential side reactions. Methyl iodide is a highly effective methylating agent.
-
-
Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Aqueous Workup: Carefully pour the reaction mixture into a separatory funnel containing cold water. Extract the aqueous phase three times with ethyl acetate.
-
Rationale: This step quenches the reaction and separates the organic product from the inorganic salts (KI) and residual DMF.
-
-
Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure product.
-
Rationale: The brine wash removes residual water. Column chromatography is essential to separate the desired N1-methylated product from any potential N4-isomer and other impurities.
-
Analytical Characterization
Confirming the identity and purity of the synthesized compound is a non-negotiable step. The following are the expected spectroscopic signatures for 3,5-dichloro-1-methyl-1H-1,2,4-triazole.
Table 3: Predicted Spectroscopic Data
| Technique | Expected Signature |
|---|---|
| ¹H NMR | A sharp singlet at approximately δ 3.8-4.2 ppm, integrating to 3H. This signal corresponds to the N-methyl protons. The exact chemical shift may vary depending on the solvent used. |
| ¹³C NMR | Three distinct signals are expected: one for the methyl carbon (δ ~35-45 ppm) and two for the aromatic carbons of the triazole ring (δ ~140-160 ppm), corresponding to C3 and C5. |
| Mass Spec (EI) | The molecular ion peak (M⁺) would be observed. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be visible: a peak at m/z 151 (containing two ³⁵Cl), a larger peak at m/z 153 (one ³⁵Cl, one ³⁷Cl), and a smaller peak at m/z 155 (two ³⁷Cl) in an approximate 9:6:1 ratio. |
Safety, Handling, and Storage
While specific toxicity data for 3,5-dichloro-1-methyl-1H-1,2,4-triazole is not available, its structure is closely related to 3,5-dichloro-1H-1,2,4-triazole. Therefore, it must be handled with the same level of caution. The parent compound is classified as harmful and an irritant.[10][11]
Table 4: GHS Hazard Information (Extrapolated from 3,5-dichloro-1H-1,2,4-triazole)
| Pictogram | GHS07 (Exclamation Mark)[7] |
| Signal Word | Warning [7][10] |
| Hazard Statements | H302: Harmful if swallowed.[10] H315: Causes skin irritation.[10] H319: Causes serious eye irritation.[10] H335: May cause respiratory irritation.[10] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[10] P280: Wear protective gloves/protective clothing/eye protection/face protection.[12] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[13] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13] |
Handling Protocol:
-
Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles at all times.
-
Handling: Avoid direct contact with skin and eyes.[13] Avoid generation of dust. Wash hands thoroughly after handling.[12]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[14]
-
Keep away from incompatible materials such as strong oxidizing agents.
-
For long-term stability, storage in an inert atmosphere at 2-8°C is recommended.[7]
Conclusion
3,5-dichloro-1-methyl-1H-1,2,4-triazole stands out as a valuable and versatile intermediate for chemical synthesis. Its defined isomeric structure, coupled with two reactive chlorine substituents, provides a reliable platform for constructing more complex molecules, particularly in the field of drug discovery. By understanding its physicochemical properties, employing robust synthetic and purification protocols, and adhering to strict safety guidelines, researchers can effectively leverage this compound to advance their scientific objectives.
References
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PubChem. (n.d.). 3,5-dichloro-1H-1,2,4-triazole. National Center for Biotechnology Information. Retrieved from [Link]
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BASF Agro. (2022, July 29). Safety data sheet. Retrieved from [Link]
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NextSDS. (n.d.). 3,5-dichloro-1H-1,2,4-triazole — Chemical Substance Information. Retrieved from [Link]
- Sravya, G., & Bakkthavatchala Reddy, N. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings, 2390(1), 020065.
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SpectraBase. (n.d.). 1H-1,2,4-Triazole, 3-chloro-5-methyl-. Retrieved from [Link]
- Al-Amiery, A. A., et al. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Chemistry & Biodiversity, 19(1), e202100658.
- Wang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 1042331.
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Wikipedia. (n.d.). 1,2,4-Triazole. Retrieved from [Link]
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PubChemLite. (n.d.). 3,5-dichloro-1h-1,2,4-triazole. Retrieved from [Link]
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ISRES Publishing. (n.d.). synthesis of 1,2,4 triazole compounds. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]
- Google Patents. (n.d.). CN113651762A - Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl formate.
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